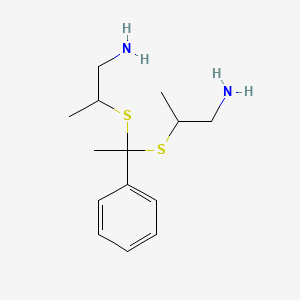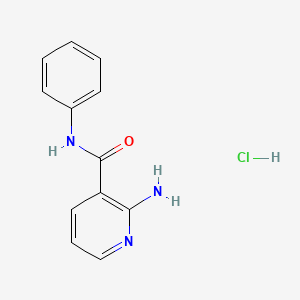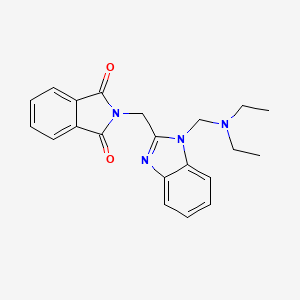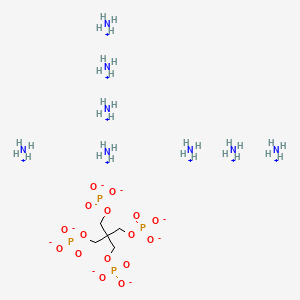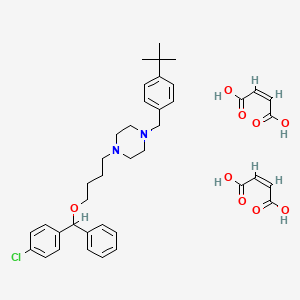
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl, benzyl, and chlorophenyl groups, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with tert-butyl, benzyl, and chlorophenyl groups using appropriate reagents and catalysts. For example, tert-butyl chloride, benzyl chloride, and p-chlorobenzyl chloride can be used in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, various halides, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can be compared with other piperazine derivatives, such as:
- Piperazine, 1-benzyl-4-(4-chlorophenyl)-
- Piperazine, 1-(tert-butyl)-4-(4-chlorobenzyl)-
- Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(p-chlorophenyl)butyl)-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
23941-05-1 |
|---|---|
分子式 |
C40H49ClN2O9 |
分子量 |
737.3 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;1-[(4-tert-butylphenyl)methyl]-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine |
InChI |
InChI=1S/C32H41ClN2O.2C4H4O4/c1-32(2,3)29-15-11-26(12-16-29)25-35-22-20-34(21-23-35)19-7-8-24-36-31(27-9-5-4-6-10-27)28-13-17-30(33)18-14-28;2*5-3(6)1-2-4(7)8/h4-6,9-18,31H,7-8,19-25H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
OLZKMUYHSSQXMV-SPIKMXEPSA-N |
異性体SMILES |
CC(C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4)(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


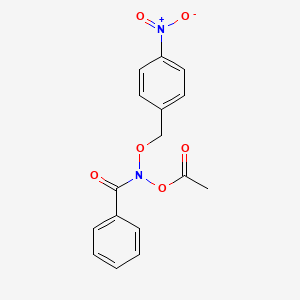
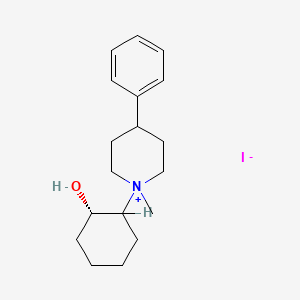
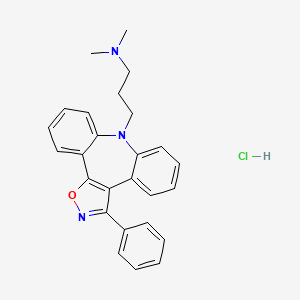
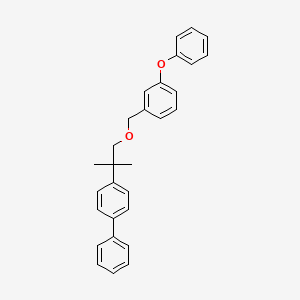
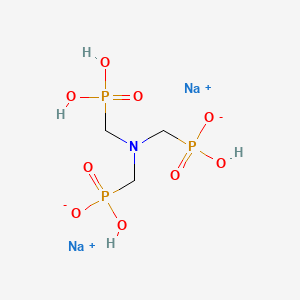

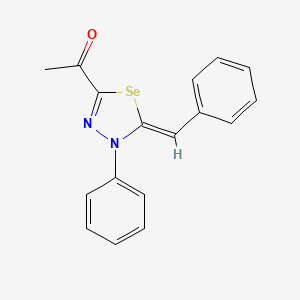
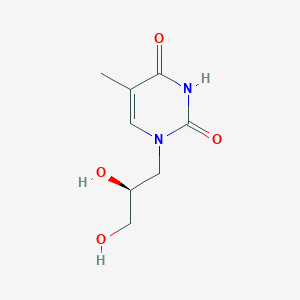
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
